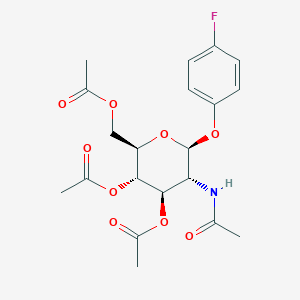

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a synthetic compound that belongs to the class of monosaccharides. It is characterized by its complex structure, which includes a fluorophenyl group, an acetamido group, and multiple acetyl groups attached to a glucopyranoside backbone. This compound is notable for its applications in biomedical research, particularly in the development of antimicrobial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Nucleophilic Substitution:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido group.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Deacetylated Product: Formed through hydrolysis of acetyl groups.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has been investigated for its potential therapeutic properties. Its structural similarity to naturally occurring saccharides allows it to interact with biological systems effectively.

Case Study: Anticancer Activity

Research has shown that fluorinated sugars can exhibit enhanced biological activity. A study evaluated the anticancer properties of this compound against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Glycobiology

This compound serves as a valuable tool in glycobiology for the synthesis of glycosylated compounds. Its acetyl groups can be selectively removed or modified to create derivatives that mimic natural glycosides.

Application in Glycosylation Reactions

The compound is used as a glycosyl donor in synthetic pathways to produce complex carbohydrates. These carbohydrates are crucial for understanding cell signaling and interactions .

Fluorine Chemistry

The incorporation of fluorine into organic molecules often alters their biological activity and metabolic stability. The fluorinated phenyl group in this compound enhances lipophilicity, making it suitable for drug design.

Example: Synthesis of Fluorinated Antibodies

In a recent study, researchers synthesized fluorinated antibodies using this compound as a key intermediate, demonstrating improved binding affinity to target antigens .

Material Science

Due to its unique chemical structure, the compound can be utilized in the development of functional materials such as sensors and drug delivery systems.

Case Study: Development of Drug Delivery Systems

A research group developed a polymeric drug delivery system incorporating this compound, which showed controlled release properties and enhanced bioavailability of the encapsulated drugs .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside involves its interaction with microbial cell walls. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to cell lysis and death of the microorganism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Similar in structure but with a methyl group instead of a fluorophenyl group.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Contains a chloride group instead of a fluorophenyl group.

Uniqueness

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial properties and allows for selective targeting of microbial enzymes. This structural feature distinguishes it from other similar compounds and contributes to its efficacy as an antimicrobial agent .

Activité Biologique

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside (CAS No. 135608-45-6) is a synthetic derivative of glucosamine that has garnered attention for its potential biological activities. This compound features a fluorinated phenyl group and multiple acetyl groups, which may influence its pharmacological properties. The following sections explore its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C20H24FNO9

- Molecular Weight : 441.4 g/mol

- CAS Number : 135608-45-6

- Synonyms :

- 4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- β-D-Glucopyranoside, 4-fluorophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate

Synthesis

The synthesis of this compound typically involves the acetylation of glucosamine derivatives followed by the introduction of the fluorinated phenyl group. The general synthetic route includes:

- Starting Material : 2-Acetamido-2-deoxy-D-glucose.

- Acetylation : Reaction with acetic anhydride to introduce acetyl groups at the hydroxyl positions.

- Fluorination : Substitution of a hydrogen atom in the phenyl ring with a fluorine atom.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study published in Molecules reported that glucosamine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that similar glucosamine derivatives could inhibit tumor cell growth by affecting glucose metabolism and promoting apoptosis .

Immunomodulatory Effects

Recent studies have suggested that such compounds can modulate immune responses:

- Research Evidence : A study indicated that glucosamine derivatives could enhance macrophage activation and promote cytokine production, suggesting a role in immune modulation .

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRAKFCQVMGVNH-LASHMREHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.